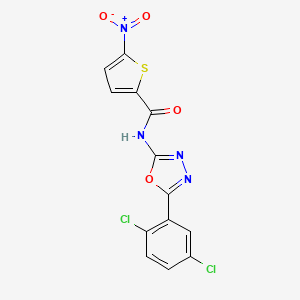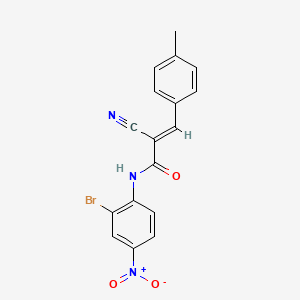![molecular formula C26H35FO B2423221 (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 1095824-23-9](/img/structure/B2423221.png)
(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol is a useful research compound. Its molecular formula is C26H35FO and its molecular weight is 382.563. The purity is usually 95%.
BenchChem offers high-quality (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has led to the synthesis of various cyclopenta[a]phenanthrenes, including derivatives with specific substitutions that influence their chemical behavior and potential applications. The synthesis processes often aim to explore the structural aspects that contribute to their reactivity or biological activity. For example, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives, achieved through aromatization processes, has provided insights into the mechanism of aromatization and the influence of ring saturation on these compounds (Coombs, 1966).
Interaction with Biological Systems
Some cyclopenta[a]phenanthrenes have been tested for their ability to interact with biological systems, including their carcinogenic potential and interaction with DNA. The structural features of these compounds, such as bay region distortions, have been analyzed to understand their activity. The study of derivatives like the 1-methyl and 7,11-dimethyl derivatives has shown that specific substitutions can significantly impact their biological activity, including tumorigenic potential in bioassays (Kashino et al., 1986).
Photolysis and Photochemical Reactions
The photochemical behavior of cyclopenta[a]phenanthrene derivatives, such as the formation of dimethylvinylidene upon photolysis, provides a basis for understanding the photostability and photoreactivity of these compounds. This insight is crucial for applications that rely on the light-induced reactivity of chemical compounds (Hardikar, Warren, & Thamattoor, 2015).
Structural Analysis and Crystallography
The detailed structural analysis of cyclopenta[a]phenanthrene derivatives through techniques like X-ray crystallography has elucidated their molecular conformations and interactions. Such studies have implications for understanding the chemical and physical properties of these compounds, including their potential as intermediates in pharmaceutical synthesis (Zhang et al., 2012).
Potential for Pharmacological Applications
The exploration of cyclopenta[a]phenanthrenes' biological activities extends to their potential pharmacological applications. Investigations into their cytotoxic activities against cancer cell lines, for instance, highlight the possibility of harnessing these compounds in the development of anticancer therapies (Wang et al., 2013).
Propiedades
IUPAC Name |
(16E)-16-[(2-fluorophenyl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO/c1-25-13-6-5-8-19(25)10-11-20-21(25)12-14-26(2)22(20)16-18(24(26)28)15-17-7-3-4-9-23(17)27/h3-4,7,9,15,19-22,24,28H,5-6,8,10-14,16H2,1-2H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPVZBIZOLYUPJ-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5F)C4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5F)/C4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

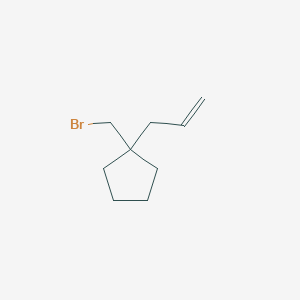
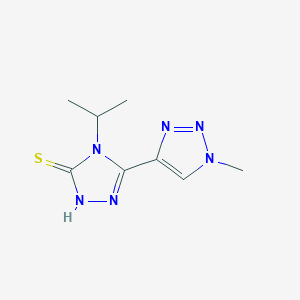
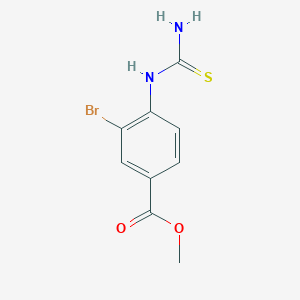
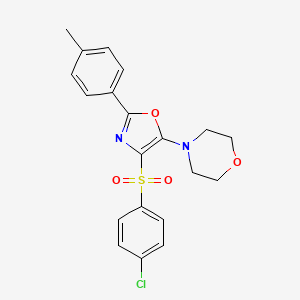
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)
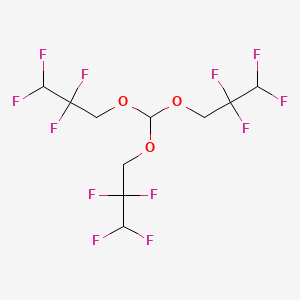
![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)
![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)
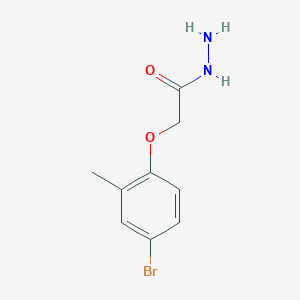
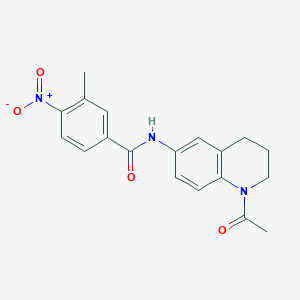
![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

